2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin core substituted at the 1-position with a 3-chlorophenyl group, at the 4-position with a hydroxyl group, and at the 6-position with a thioether-linked N-(2-methoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c1-29-16-8-3-2-7-15(16)23-17(27)11-30-20-24-18-14(19(28)25-20)10-22-26(18)13-6-4-5-12(21)9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIALHLCDMXTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Thioether Formation: The thioether linkage is typically formed by reacting the pyrazolo[3,4-d]pyrimidine derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-methoxyphenylacetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The compound in focus has shown promise as an anticancer agent through various mechanisms:
- Inhibition of Key Enzymes : Studies suggest that similar compounds effectively inhibit enzymes involved in tumor growth, leading to reduced cell proliferation.
- Targeting Cancer Cell Lines : In vitro studies have demonstrated potent activity against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).
| Compound | Target Cell Line | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide | HepG2 | Low micromolar range | Antiproliferative |
| Similar Derivative | MCF-7 | Not specified | Anticancer activity |
| Similar Derivative | A549 | Not specified | Anticancer activity |
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Studies on related pyrazolo[3,4-d]pyrimidine derivatives indicate significant efficacy against pathogens such as Mycobacterium tuberculosis. The proposed mechanism involves interaction with bacterial enzymes, inhibiting their function.
Case Studies
- Antitumor Activity Study : A comprehensive evaluation of various pyrazolo[3,4-d]pyrimidine derivatives highlighted their ability to inhibit cancer cell proliferation effectively. The study reported that modifications to the structure enhance selectivity and potency against diverse cancer types.
- Antitubercular Activity Assessment : Research conducted on substituted pyrazolo[3,4-d]pyrimidines revealed promising results against Mycobacterium tuberculosis, with certain analogs demonstrating IC50 values ranging from 1.35 to 2.18 μM.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing the compound to interfere with nucleotide-binding sites in enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
The 3-chlorophenyl and 2-methoxyphenyl groups introduce steric bulk and electronic effects distinct from fluorophenyl or nitro-substituted analogs .
Synthetic Routes : The target compound’s synthesis likely parallels methods in (polyphosphoric acid cyclization) , whereas other analogs employ cross-coupling (e.g., Suzuki reaction in ) or alkylation (e.g., K2CO3/DMF in ).
Table 2: Property Comparison
*Predicted using ChemDraw® based on substituent contributions.
Key Observations :
- Thioether vs. Ether : Thioether linkages (target compound) are less polar than ethers, which may reduce solubility but improve metabolic stability .
Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a pyrazolo[3,4-d]pyrimidine core, known for diverse biological activities, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.9 g/mol. The presence of various functional groups enhances its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5O4S |
| Molecular Weight | 421.9 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Key Functional Groups | Thioether, Acetamide |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioether linkage and the acetamide group are crucial for its binding affinity. The compound may inhibit or modify enzyme activity through competitive inhibition or allosteric modulation, depending on the specific target involved.
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study focusing on pyrazolo[3,4-d]pyrimidine derivatives reported promising results in inhibiting tumor growth in xenograft models .
- Another investigation highlighted the anti-tubercular properties of similar compounds, showing effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions:
- Initial Reaction : Reaction between 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-6-thiol and an appropriate acetamide.
- Optimization : Conditions such as temperature, solvent choice (e.g., DMF), and reaction time are crucial for maximizing yield and purity.
Q & A
Basic: What are the key steps in synthesizing this compound, and how do reaction conditions influence intermediate formation?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Step 1: Condensation of 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2: N-arylation of the acetamide moiety with 2-methoxyphenyl groups via Ullmann or Buchwald-Hartwig coupling, requiring Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Critical Factors: Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents significantly affect intermediate purity. For example, excess α-chloroacetamide can lead to di-substituted byproducts .
Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Answer:
A combination of 1H/13C NMR , HRMS , and FT-IR is essential:
- 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- HRMS confirms the molecular ion peak ([M+H]+) with <2 ppm mass error .
- FT-IR detects carbonyl (C=O, ~1680 cm⁻¹) and hydroxy (-OH, ~3200 cm⁻¹) groups .
- Advanced Tip: X-ray crystallography resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
Advanced: How can researchers optimize synthetic routes to improve yield in multi-step protocols?
Answer:
Yield optimization strategies include:
- Parallel Screening: Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (BINAP vs. XPhos) for coupling steps. Evidence shows Pd(OAc)₂/XPhos increases yield by 15–20% in N-arylation .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, minimizing thermal degradation .
- Purification: Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the final compound with >95% purity .
Advanced: How should contradictory biological activity data (e.g., IC50 variability) be addressed across assay models?
Answer:
Contradictions often arise from assay design differences. Mitigation approaches:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Solvent Effects: DMSO concentration (>1%) can denature proteins; validate solvent tolerance thresholds .
- Dose-Response Curves: Perform 8-point dilution series (0.1–100 μM) with triplicate measurements to reduce variability .
Advanced: What computational methods predict the compound’s binding affinity to kinase targets like EGFR or VEGFR2?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets. Key residues: Lys721 (EGFR) and Asp1046 (VEGFR2) .
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- QSAR Models: Train on pyrazolo-pyrimidine derivatives to correlate substituent electronegativity (e.g., 3-Cl vs. 4-OCH₃) with activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Long-Term: Lyophilize and store at -80°C with desiccants (silica gel). Monitor degradation via HPLC every 6 months .
Advanced: How can metabolic stability be evaluated in preclinical studies?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate t1/2 using first-order kinetics .
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms at 10 μM; >50% inhibition flags drug-drug interaction risks .
Basic: What safety precautions are critical during handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
